molecular formula C10H12O3 B3051694 2-Hydroxy-2-phenylbutanoic acid CAS No. 35468-69-0

2-Hydroxy-2-phenylbutanoic acid

Cat. No.: B3051694
CAS No.: 35468-69-0
M. Wt: 180.2 g/mol
InChI Key: QYCBZFRDGXIZIP-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a phenyl-substituted butanoic acid backbone. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Biochemical Analysis

Biochemical Properties

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-2-phenylbutanoic acid with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening, and evolution technologies, and process engineering .

Cellular Effects

This compound is a valuable intermediate for the synthesis of angiotensin-converting enzyme inhibitors . The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . This process can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-phenylbutanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method offers high enantioselectivity, mild reaction conditions, and high catalytic efficiency . Another method includes the enantioselective hydrolysis of racemic hydroxynitriles .

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes due to their environmental benignity and efficiency. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate is a preferred method, utilizing specific carbonyl reductases .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-oxo-2-phenylbutanoic acid.

    Reduction: Formation of 2-phenylbutanol.

    Substitution: Formation of various substituted phenylbutanoic acids.

Scientific Research Applications

2-Hydroxy-2-phenylbutanoic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2-Hydroxy-4-phenylbutanoic acid
  • 2-Hydroxy-2-methylbutanoic acid
  • 2-Hydroxy-2-phenylpropanoic acid

Comparison: 2-Hydroxy-2-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group attached to the butanoic acid backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 2-Hydroxy-4-phenylbutanoic acid has the hydroxyl group on a different carbon, leading to different reactivity and applications.

Properties

IUPAC Name

2-hydroxy-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCBZFRDGXIZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35468-69-0
Record name NSC147098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147098
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-phenylbutanoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-oxo-2-phenylacetic acid (10 g, 66.6 mmol) (Acros Organics B.V.B.A., Belgium) in tetrahydrofuran (THF, 200 mL) was treated at room temperature with ethylmagnesium bromide (2.5 M, 80 mL, 200 mmol). The reaction mixture was stirred for 5 h, partitioned between ethyl acetate and 1N—HCl. The organic layer was separated, dried (MgSO4) and concentrated in vacuo to afford 2-hydroxy-2-phenylbutanoic acid. A solution of 2-hydroxy-2-phenylbutanoic acid (100 mg, 0.55 mmol) and diisopropylethylamine (188 uL, 1.11 mmol) in N,N-dimethylformamide (2 mL) was treated at room temperature with benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBop, 290 mg, 0.55 mmol). After 15 min, (3-fluoro-5-(trifluoromethyl)phenyl)methanamine (107 mg, 0.55 mmol) was added. The reaction mixture was stirred for 3 h, partitioned between dichloromethane and 0.5N—NaOH. The aqueous layer was removed and the organic layer was washed with 0.5N—HCl. The aqueous layer was removed by filtering through a plastic frit. The organic layer was evaporated in vacuo to give the racemic mixture of the amide which was resolved using the chiral column (CiralPak AD) to give the desired product (2-1); HRMS (M+H—H2O)=338.1167; 1H NMR (500 MHz, CDCl3) δ 7.59 (d, 1 H, J=7.5 Hz), 7.51 (m, 1 H), 7.42 (d, 1 H, J=5.0 Hz), 7.37 (t, 1 H, J=7.5 Hz), 7.32 (d, 1 H, J=7.0 Hz), 7.13 (t, 1 H, J=9.0 Hz), 7.01 (bs, 1 H), 4.52 (dq, 2 H, J=15.6, 6.4 Hz), 2.83 (s, 1 H), 2.36 (m, 1 H), 2.12 (m, 1 H), 0.94 (t, 3 H, J=7.2 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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